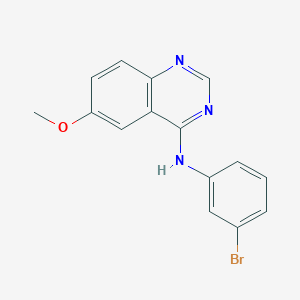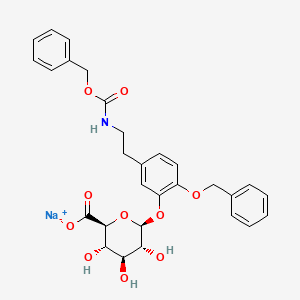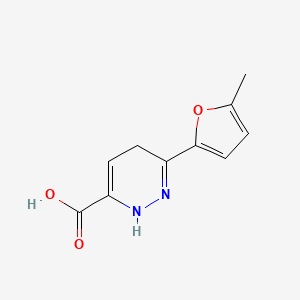
3-benzyl-2-methylsulfanyl-4H-quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-2-methylsulfanyl-4H-quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-methylsulfanyl-4H-quinazoline typically involves the reaction of benzylamine with carbon disulfide and sodium hydroxide in dimethyl sulfoxide to form sodium dithiocarbamate. This intermediate is then methylated with dimethyl sulfate to produce the dithiocarbamic acid methyl ester. The final step involves the cyclization of this intermediate to form the quinazoline ring .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis. These methods are designed to improve yield, reduce reaction time, and minimize the use of hazardous reagents .
化学反応の分析
Types of Reactions
3-benzyl-2-methylsulfanyl-4H-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzyl or methylsulfanyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
科学的研究の応用
3-benzyl-2-methylsulfanyl-4H-quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 3-benzyl-2-methylsulfanyl-4H-quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one: Known for its antibacterial activity.
2-methyl-4H-benzo[d][1,3]oxazin-4-one: Used in the synthesis of quinazolinone derivatives.
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities .
Uniqueness
3-benzyl-2-methylsulfanyl-4H-quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and methylsulfanyl groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C16H16N2S |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
3-benzyl-2-methylsulfanyl-4H-quinazoline |
InChI |
InChI=1S/C16H16N2S/c1-19-16-17-15-10-6-5-9-14(15)12-18(16)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChIキー |
NKEQIMYUSMBDNN-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)



![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)


![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)


